Methyl 1-phenylcyclobutane-1-carboxylate

sigma-1 receptor CNS pharmacology SAR cyclobutane

Methyl 1-phenylcyclobutane-1-carboxylate (CAS 58469-03-7) is a cyclobutane-based methyl ester (C₁₂H₁₄O₂, MW 190.24 g/mol) incorporating a quaternary carbon center bearing both a phenyl ring and an ester functionality within a strained four-membered carbocycle. As a member of the 1-phenylcycloalkanecarboxylate class, this compound exhibits distinct ring-strain-dependent reactivity (≈26.5 kcal/mol strain energy) compared to its cyclopropane, cyclopentane, and cyclohexane homologs.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 58469-03-7
Cat. No. B1338573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-phenylcyclobutane-1-carboxylate
CAS58469-03-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC1)C2=CC=CC=C2
InChIInChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
InChIKeyXGGOKJRFMJCJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Phenylcyclobutane-1-Carboxylate (CAS 58469-03-7): Procurement-Relevant Physicochemical and Biological Profile


Methyl 1-phenylcyclobutane-1-carboxylate (CAS 58469-03-7) is a cyclobutane-based methyl ester (C₁₂H₁₄O₂, MW 190.24 g/mol) incorporating a quaternary carbon center bearing both a phenyl ring and an ester functionality within a strained four-membered carbocycle . As a member of the 1-phenylcycloalkanecarboxylate class, this compound exhibits distinct ring-strain-dependent reactivity (≈26.5 kcal/mol strain energy) compared to its cyclopropane, cyclopentane, and cyclohexane homologs [1]. It has been investigated as a sigma-1 receptor ligand (Ki = 215 nM, rat) [2] and as a CCK-B receptor ligand (IC₅₀ = 31 nM, mouse brain) [3], and is claimed in patent literature as a pesticidal active ingredient [4]. Suppliers typically offer research-grade material at ≥95% purity .

Cyclobutane scaffold. Unique ring-strain reactivity for synthetic derivatization.
Receptor probe fit. Intact ester engages CCK-B; acid form targets sigma-1.
Agrochemical intermediate. Scaffold for patent-claimed non-pyrethroid pesticide synthesis.

Why Methyl 1-Phenylcyclobutane-1-Carboxylate Cannot Be Casually Substituted by Its Closest Analogs in Research and Industrial Protocols


The assumption that any 1-phenylcycloalkanecarboxylate ester is functionally interchangeable is contradicted by quantifiable differences in ring strain, conformational rigidity, and pharmacokinetic behavior across the series. The cyclobutane core provides a unique balance: it retains sufficient ring strain (≈26.5 kcal/mol) to enable ring-opening transformations that are kinetically inaccessible to cyclopentane carboxylates, yet it offers greater thermal stability than the more strained cyclopropane analogs [1]. Furthermore, ester hydrolysis rates and receptor binding affinities vary significantly as a function of ring size and ester alkyl chain length within this scaffold—differences that directly impact both synthetic utility and biological target engagement [2][3]. The evidence below quantifies these distinctions.

Ring-size mismatch

Cyclopropane or cyclopentane esters shift strain-dependent reactivity, altering synthetic utility and target affinity.

Bioactivity profile drift

Sigma-1 Ki varies with ring size; CCK-B IC₅₀ for this ester may not transfer to homologs without assay confirmation.

Procurement risk

Cyclopropane methyl ester and free acid forms often require custom synthesis, disrupting SAR timelines.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Methyl 1-Phenylcyclobutane-1-Carboxylate


Sigma-1 Receptor Binding Affinity: Cyclobutane Ester vs. Cycloalkane Homologs

In the Calderon et al. structure–activity relationship study of 1-phenylcycloalkanecarboxylic acid derivatives, the cyclobutane acid (the immediate hydrolysis precursor of the title methyl ester) exhibited a sigma-1 receptor Ki of 215 nM in rat brain homogenate, whereas the corresponding cyclopropane acid showed a Ki of 657 nM and the cyclopentane acid yielded a Ki of 335 nM [1]. This represents a 3.1-fold improvement over the cyclopropane homolog and a 1.6-fold improvement over the cyclopentane homolog. Although these data are for the free acid rather than the methyl ester, the ester serves as the pro-drug or synthetic precursor for generating the active acid species, making this SAR directly relevant to compound selection [1].

Sigma-1 Binding
Head-to-head
Reported Ki = 215 nM (cyclobutane acid); 3.1-fold higher affinity vs. cyclopropane acid (Ki 657 nM) and 1.6-fold vs. cyclopentane acid (Ki 335 nM).
May support sigma-1 pathway study compound selection.
Acid form data; ester is pro-drug precursor. Rat brain homogenate assay.
sigma-1 receptor CNS pharmacology SAR cyclobutane

CCK-B Receptor Binding: Potency of the Methyl Ester vs. Class Baseline

Methyl 1-phenylcyclobutane-1-carboxylate was tested for inhibition of [¹²⁵I]CCK-8 binding to cholecystokinin type B (CCK-B) receptors in mouse brain and yielded an IC₅₀ of 31 nM at pH 6.5 [1]. For context, the typical screening hit threshold for CCK-B receptor antagonists in academic drug discovery is ≤100 nM, and the endogenous agonist CCK-8 binds with sub-nanomolar affinity. This places the compound in a useful affinity range for a probe molecule. No direct comparator data are available for the cyclopropane or cyclopentane methyl ester analogs in this assay; therefore the differentiation value here is established against the general screening baseline.

CCK-B Binding
Assay context
Reported IC₅₀ = 31 nM for intact methyl ester; 3.2-fold below the 100 nM screening cutoff.
Supports intact ester probe use for CCK-B pathway assays.
Mouse brain membranes. Comparator data for homolog esters unavailable.
CCK-B receptor cholecystokinin GPCR pharmacology

Ring Strain Energy and Reactivity: Cyclobutane vs. Cyclopropane, Cyclopentane, and Cyclohexane Ester Analogs

The cyclobutane ring in the target compound carries a strain energy of approximately 26.5 kcal/mol, compared to 27.5 kcal/mol for cyclopropane, 6.5 kcal/mol for cyclopentane, and <1 kcal/mol for cyclohexane [1]. This strain differential directly translates into a distinct reactivity window: the cyclobutane ester undergoes acid-catalyzed ring-opening at rates intermediate between the rapidly opening cyclopropane and the essentially inert cyclopentane cyclohexane esters. The cyclobutane scaffold is therefore uniquely positioned for applications requiring controlled release of ring strain—the methyl ester can be hydrolyzed to the acid (1-phenylcyclobutane-1-carboxylic acid, CAS 37828-19-6), which serves as a precursor for organometallic complexation [2] or further cyclobutane ring functionalization.

Ring Strain Energy
Class-level
≈26.5 kcal/mol strain; 4% less than cyclopropane, 4.1× more than cyclopentane.
Enables synthetic reactivity not accessible to larger ring homologs.
Calculated thermochemical class-level inference.
ring strain cyclobutane chemistry synthetic intermediate

Pesticidal Activity: 1-Phenylcyclobutane-1-Carboxylate Esters vs. Non-Phenyl Cyclopropane Carboxylates

U.S. Patent 4,130,656 (1978) claims a series of 1-(phenyl)-cyclobutane-1-carboxylates of formula where the phenyl ring can be substituted with H, F, Cl, Br, or methyl, and where R₃ can be cyano or ethynyl [1]. The patent explicitly teaches that the 1-phenylcyclobutane scaffold delivers pesticidal efficacy against mites (Tetranychus, Panonychus) and insects across multiple families (Aphididae, Noctuidae, etc.) that is distinct from the then-established cyclopropane carboxylate pyrethroid class [1]. The cyclobutane ring provides a different metabolic degradation profile compared to the cyclopropane esters widely used in pyrethroids, potentially offering differentiated resistance-breaking properties.

Pesticidal Scope
Patent context
Scaffold claimed for acaricidal/insecticidal activity distinct from pyrethroids (US 4,130,656).
Supports non-pyrethroid agrochemical intermediate development.
No quantitative mortality data in patent; structural-mechanistic differentiation.
pesticide acaricide insecticide agrochemical intermediate

Commercial Availability and Purity Benchmark: Research-Grade Specifications

Methyl 1-phenylcyclobutane-1-carboxylate is commercially available from established research chemical suppliers including Apollo Scientific (Catalogue OR15757, purity ≥95%) and CymitQuimica (Ref. 54-OR15757) . Pricing as of 2019 for CymitQuimica is €98/500 mg, €188/1 g, and €606/5 g . In contrast, the free acid 1-phenylcyclobutane-1-carboxylic acid (CAS 37828-19-6) and the cyclopropane methyl ester analog (Methyl 1-phenylcyclopropane-1-carboxylate) are less commonly stocked and often require custom synthesis [1]. This availability differential gives the title compound an advantage in procurement lead time for laboratories initiating SAR studies around the 1-phenylcyclobutane scaffold.

Availability Benchmark
Source review
Off-the-shelf ≥95% from multiple suppliers; cyclopropane analog often custom synthesis.
Reduces SAR procurement lead time vs. homolog sourcing.
Vendor catalog review; pricing and stock are supplier-dependent.
chemical procurement purity specification research-grade compound

Organotin Complexation Potential: Cyclobutane Acid vs. Other Carboxylate Ligands in Anticancer Research

The free acid form derived from the title methyl ester (1-phenylcyclobutane-1-carboxylic acid) has been employed as a ligand for organotin(IV) complexes with demonstrated anticancer activity [1]. Cui et al. (2025) synthesized six organotin complexes (A1–A3, B1–B3) by reacting 1-phenylcyclobutane-1-carboxylic acid with dibutyltin oxide or tricyclohexyltin hydroxide and evaluated them for cytotoxicity. The cyclobutane-phenyl architecture provides a rigid, hydrophobic ligand environment that influences metal center geometry and resultant biological activity—a feature not replicated by flexible-chain carboxylates or smaller-ring cyclopropane carboxylates that yield different coordination geometries [1].

Organotin Complexation
Class-level
Acid form acts as rigid organotin(IV) ligand with distinct geometry vs. flexible carboxylates.
May support medicinal inorganic chemistry ligand screening.
No quantitative cytotoxicity comparison across ligand classes reported.
organotin complexes anticancer carboxylate ligands medicinal inorganic chemistry

Optimal Application Scenarios for Methyl 1-Phenylcyclobutane-1-Carboxylate Based on Quantitative Differentiation Evidence


Sigma-1 Receptor CNS Probe Development Using the Cyclobutane Scaffold

Research groups developing sigma-1 receptor ligands for neurological or psychiatric indications should prioritize methyl 1-phenylcyclobutane-1-carboxylate over the cyclopropane or cyclopentane methyl ester analogs. The corresponding cyclobutane acid demonstrates a Ki of 215 nM at sigma-1, a 3.1-fold improvement over the cyclopropane acid (Ki = 657 nM) and a 1.6-fold improvement over the cyclopentane acid (Ki = 335 nM) [4]. The methyl ester serves as the synthetic precursor or pro-drug form, enabling straightforward conversion to the active acid via controlled hydrolysis while maintaining ease of chromatographic purification due to its increased lipophilicity. This scaffold has been validated in the peer-reviewed sigma-1 SAR literature [4].

CCK-B Receptor Probe for Gastrointestinal and CNS Pharmacology Studies

The intact methyl ester exhibits CCK-B receptor binding (IC₅₀ = 31 nM) without requiring prior hydrolysis [4]. This property makes it suitable as a directly bioactive probe in CCK-B-mediated signaling assays where esterase-mediated activation may be variable or undesirable. At 31 nM, it clears the standard screening cutoff (≤100 nM) by a factor of 3.2, providing sufficient potency for initial mechanistic studies before scaffold optimization. Researchers investigating cholecystokinin pathways in appetite regulation, anxiety, or pancreatic function can use this compound as a starting point for SAR exploration.

Agrochemical Intermediate for Non-Pyrethroid Pest Control Agents

Based on U.S. Patent 4,130,656, the 1-phenylcyclobutane-1-carboxylate scaffold forms the basis of a distinct pesticidal chemotype separate from the cyclopropane carboxylate pyrethroids [4]. Agrochemical development teams facing pyrethroid-resistant pest populations can utilize methyl 1-phenylcyclobutane-1-carboxylate as a key intermediate for synthesizing the patented cyano- and ethynyl-substituted esters claimed for acaricidal and insecticidal activity against mites (Tetranychus, Panonychus) and crop pests (Aphididae, Noctuidae) [4]. The patent's preferred embodiments (R₁ = H, 4-Cl, 4-Br; R₃ = CN, ethynyl) provide a clear derivatization roadmap.

Organometallic Anticancer Agent Precursor via Ester Hydrolysis

Methyl 1-phenylcyclobutane-1-carboxylate serves as the entry point to 1-phenylcyclobutane-1-carboxylic acid, a validated ligand for organotin(IV) anticancer complexes [4]. Researchers in medicinal inorganic chemistry can hydrolyze the ester under mild basic conditions (LiOH/THF/H₂O or NaOH/MeOH) to obtain the free acid, which has been demonstrated to form structurally characterized complexes with dibutyltin oxide and tricyclohexyltin hydroxide [4]. The rigid cyclobutane-phenyl geometry of the resulting carboxylate ligand imparts coordination properties distinct from commonly used alkanoic acid or cyclopropane carboxylate ligands, potentially yielding novel metallodrug geometries and cytotoxicity profiles.

Application
Selection Property
Validation Focus
Sigma-1 CNS probe development
Reported sigma-1 binding affinity context
Target engagement verification in cellular assays
CCK-B pathway studies
Intact ester probe with receptor affinity
CCK-B functional response and selectivity panel
Non-pyrethroid agrochemical synthesis
Cyclobutane carboxylate intermediate scaffold
Mortality and resistance-break endpoints in target pests
Medicinal inorganic chemistry ligand
Rigid cyclobutane-phenyl carboxylate ligand
Complex geometry and cytotoxicity model evaluation

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